molecular formula C5H5N5O B13123305 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one

2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one

Cat. No.: B13123305
M. Wt: 151.13 g/mol
InChI Key: YVZNJROLSLXJKQ-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formic acid and acetic anhydride, leading to the formation of the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolotriazines, which can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Its ability to inhibit CDKs and induce apoptosis makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H5N5O/c1-10-5(11)3-4(9-10)8-7-2-6-3/h2H,1H3,(H,8,9)

InChI Key

YVZNJROLSLXJKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)N=NC=N2

Origin of Product

United States

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